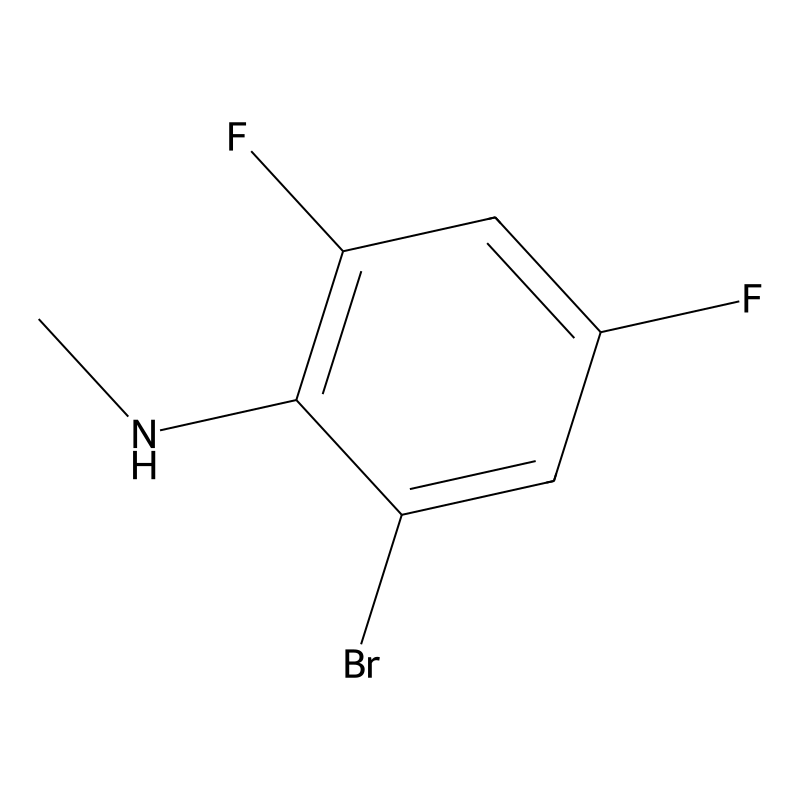

2-Bromo-4,6-difluoro-N-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-4,6-difluoro-N-methylaniline is an aromatic amine with the molecular formula and a molecular weight of approximately 222.03 g/mol. This compound features a bromine atom at the 2-position and two fluorine atoms at the 4 and 6 positions of the aniline ring, along with a methyl group attached to the nitrogen atom. Its unique structure contributes to its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

There is no current information available on the specific mechanism of action for 2-Bromo-4,6-difluoro-N-methylaniline. Its potential activity would depend on the context of its use.

The chemical behavior of 2-bromo-4,6-difluoro-N-methylaniline is characterized by its ability to undergo several types of reactions:

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The presence of fluorine atoms can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.

- Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reducing agent used.

The synthesis of 2-bromo-4,6-difluoro-N-methylaniline can be achieved through several methods:

- Bromination of 4,6-Difluoro-N-methylaniline:

- Starting from 4,6-difluoro-N-methylaniline, bromination can be performed using brominating agents such as N-bromosuccinimide in a suitable solvent like dimethylformamide at low temperatures.

- The reaction typically yields high purity with good yields.

- Fluorination Techniques:

- Fluorination can be accomplished through electrophilic fluorination methods or using fluorinating reagents that selectively introduce fluorine atoms at desired positions on the aromatic ring.

2-Bromo-4,6-difluoro-N-methylaniline has several notable applications:

- Building Block in Organic Synthesis: Due to its unique functional groups, it serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: It may be utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) due to its electronic properties.

Interaction studies involving 2-bromo-4,6-difluoro-N-methylaniline focus on its reactivity with other chemical species. Key areas include:

- Nucleophilic Substitutions: Evaluating how various nucleophiles interact with the bromine atom.

- Biological Interactions: Exploring potential therapeutic targets and understanding toxicological profiles through interaction with biological systems.

Several compounds share structural similarities with 2-bromo-4,6-difluoro-N-methylaniline. Here is a comparison highlighting their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-6-fluoro-N-methylaniline | Bromine at ortho position; one fluorine | Used in drug development; simpler structure |

| 4-Bromo-2,6-difluoroaniline | Bromine at para position; two fluorines | Versatile building block for OLEDs and semiconductors |

| 4-Amino-3-bromo-5-fluorobenzonitrile | Amino group present; different halogen substitutions | Potential pharmaceutical applications |

| 2-Bromo-3-fluoro-N-methylaniline | Bromine at ortho position; one fluorine | Simpler structure with different reactivity |

The uniqueness of 2-bromo-4,6-difluoro-N-methylaniline lies in its specific arrangement of bromine and fluorine atoms along with the nitrogen substitution, which enhances its reactivity and potential applications compared to other related compounds.

Electrophilic aromatic substitution represents the primary synthetic route for introducing halogen substituents onto the aniline scaffold to construct 2-bromo-4,6-difluoro-N-methylaniline [1]. The mechanism involves the formation of a highly electrophilic species that attacks the electron-rich aromatic ring, proceeding through the formation of a positively charged intermediate known as the arenium ion or Wheland intermediate [2] [3].

The halogenation process typically requires Lewis acid catalysts such as aluminum trichloride, ferric chloride, or ferric bromide to activate the halogen molecule and generate the electrophilic species [3] [4]. For bromination reactions specifically, aluminum bromide or ferric bromide serve as effective catalysts by polarizing the bromine-bromine bond, creating a formal positive charge on one bromine atom that enhances its electrophilic character [5].

Regioselectivity in Difluoroaniline Bromination

The regioselectivity of electrophilic aromatic substitution on difluoroanilines is governed by the electronic effects of the fluorine substituents and the amino group [6]. Fluorine atoms are strongly electron-withdrawing through inductive effects while the amino group is electron-donating through resonance [7]. This creates a complex electronic environment that influences the preferential sites for electrophilic attack.

Research findings indicate that bromination of 2,6-difluoroaniline proceeds with high regioselectivity for the 4-position when conducted under controlled conditions [8]. A synthetic protocol developed for 4-bromo-2,6-difluoroaniline demonstrates yields of 92% when 2,6-difluoroaniline is treated with bromine in acetic acid at room temperature for 15 minutes, followed by neutralization with sodium carbonate [8].

Temperature and Reaction Conditions

The reaction conditions for electrophilic bromination of difluoroanilines require careful optimization to achieve maximum yield and selectivity [9]. Room temperature conditions are generally preferred to minimize side reactions and over-bromination [10]. Studies have shown that anilines can react with bromine even at room temperature in aqueous media, though acetyl chloride protection may be necessary to prevent tribromination [10].

Temperature optimization studies reveal that reactions conducted between -20°C and 300°C can be successful, though the optimal range is typically -20°C to 450°C under pressures ranging from 0.1 to 300 atmospheres [11]. For difluoroaniline substrates, maintaining temperatures below 50°C helps preserve regioselectivity while ensuring complete conversion [8].

Protection-Deprotection Approaches in Multi-Halogenation

Protection-deprotection strategies are essential for controlling the regioselectivity and preventing unwanted side reactions during multi-step halogenation sequences [12] [13]. The amino group in aniline derivatives is particularly reactive and requires protection to prevent direct reaction with electrophilic reagents or interference with subsequent transformations [14].

Carbamate Protection Strategies

Carbamate protecting groups represent the most widely used protection strategy for aniline derivatives undergoing halogenation [13]. The tert-butyloxycarbonyl (Boc) protecting group can be installed under mild conditions and removed with trifluoroacetic acid or heat [13]. The carboxybenzyl (CBz) group offers an alternative that can be removed through catalytic hydrogenation using palladium on carbon [13].

The fluorenylmethoxy (FMoc) group provides orthogonal protection capabilities, as it can be removed with amine bases such as piperidine while leaving other protecting groups intact [13]. This orthogonality is particularly valuable in multi-step syntheses where selective deprotection is required [15].

Acetylation Protection

Acetylation of the amino group represents a classical protection strategy that converts the highly activating amino group to the less activating acetamido group [14]. This transformation reduces the electron-donating capability of the nitrogen substituent while maintaining directional control for electrophilic substitution [14].

The acetylation process typically involves treatment with acetic anhydride in the presence of sodium acetate [14]. The resulting acetanilide derivative exhibits reduced reactivity toward electrophilic reagents, preventing unwanted trisubstitution during halogenation reactions [14]. The acetyl group can be subsequently removed through acid-catalyzed hydrolysis to regenerate the free amine [14].

Orthogonal Protection Systems

Advanced synthetic strategies employ orthogonal protection systems that allow selective manipulation of individual functional groups without affecting others [16] [15]. In the context of halogenated aniline synthesis, this approach enables the sequential introduction of different halogen atoms through carefully designed protection-deprotection sequences [15].

Orthogonal protection strategies for multi-halogenation involve the use of protecting groups that can be removed under different reaction conditions [16]. For example, a synthesis might employ Boc protection for the amino group, silyl ether protection for phenolic hydroxyl groups, and benzyl ester protection for carboxylic acids, each removable under distinct conditions [16].

N-Methylation Techniques for Aniline Derivatives

N-methylation of aniline derivatives represents a critical transformation in the synthesis of 2-bromo-4,6-difluoro-N-methylaniline [17] [18]. Several methodologies have been developed to achieve selective monomethylation while avoiding over-methylation to the dimethylamino product [19].

Catalytic N-Methylation with Methanol

Recent advances in N-methylation methodology have focused on the use of methanol as both solvent and methylating agent in the presence of transition metal catalysts [17] [18]. Iridium complexes bearing pyridine-functionalized N-heterocyclic carbene ligands have demonstrated exceptional activity for this transformation [17].

Research conducted using [IrBr(CO)₂(κC-tBuImCH₂PyCH₂OMe)] as catalyst achieved 40% conversion of aniline to N-methylaniline in 5 hours under optimized conditions [17]. The reaction conditions involve 1.0 mol% catalyst loading with cesium carbonate (50 mol%) in methanol at 383 K [17]. Deuterium labeling experiments confirmed that all methanol atoms except oxygen are incorporated into the final product [17].

Substrate scope studies revealed that aniline derivatives with electron-donating groups in the para position achieve excellent yields of 95-97% [17]. Halogen-substituted anilines, including 4-chloroaniline and 4-bromoaniline, were selectively transformed to the corresponding N-methyl derivatives with yields exceeding 95% [17].

Ruthenium-Catalyzed N-Methylation

Ruthenium-based catalytic systems have emerged as highly effective alternatives for N-methylation reactions [18]. The (DPEPhos)RuCl₂PPh₃ catalyst system demonstrates superior performance with 0.5 mol% catalyst loading and cesium carbonate (0.5 equiv) as base [18].

This ruthenium system achieved excellent yields ranging from 95-99% for various aniline derivatives [18]. The reaction proceeds through a borrowing hydrogen mechanism, where methanol is dehydrogenated to formaldehyde, which subsequently reacts with the amine substrate [18]. The mild base conditions (cesium carbonate) represent a significant advantage over traditional methods requiring strong bases [18].

Optimization of Reaction Conditions

Systematic optimization studies have identified critical parameters for achieving high selectivity in N-methylation reactions [19]. The use of phenyl trimethylammonium iodide as methylating agent with cesium carbonate base in toluene at 120°C provides excellent monoselectivity [19]. Under these conditions, monomethylated products are obtained in yields up to 91% while minimizing formation of dimethylated byproducts [19].

Reaction time optimization reveals that 18-hour reaction periods provide optimal conversion while maintaining selectivity [19]. Shorter reaction times result in incomplete conversion, while extended periods lead to increased formation of overmethylated products [19]. Temperature control at 120°C represents the optimal balance between reaction rate and selectivity [19].

Industrial N-Methylation Protocols

Industrial-scale N-methylation processes require robust protocols that can be scaled while maintaining product quality and yield [20]. Time-reduced N-methylation procedures have been developed that decrease reaction times from 4 hours to 40 minutes while maintaining excellent yields [20].

These optimized protocols employ ultrasonic mixing to accelerate the reaction kinetics, enabling faster processing without compromising product purity [20]. The shortened methodology involves 5 minutes for the initial protection step, 25 minutes for the alkylation step, and 10 minutes for the final deprotection step [20]. High-performance liquid chromatography analysis confirms that crude product purities remain in the 74-99% range using these accelerated conditions [20].

Industrial-Scale Production Protocols

Industrial production of halogenated aniline derivatives requires scalable processes that maintain high yields while ensuring consistent product quality [21] [22]. The manufacturing approach typically involves multi-step sequences beginning with readily available starting materials and proceeding through carefully optimized reaction conditions [23].

Large-Scale Halogenation Processes

Industrial halogenation protocols for aniline derivatives must address several critical factors including heat management, reagent efficiency, and waste minimization [24]. Scale-up reactions require careful assessment of potential hazards, with initial small-scale testing followed by gradual scale increases of maximum three-fold increments [24].

The industrial bromination of difluoroanilines typically employs continuous flow reactors to maintain precise temperature control and ensure consistent product quality [23]. Operating pressures of 10-12 bar are commonly used to manage large gas volume flows and reduce equipment size requirements [23]. These conditions enable near-complete conversion while minimizing formation of undesired regioisomers [23].

Catalytic Hydrogenation Infrastructure

Industrial aniline production relies heavily on catalytic hydrogenation of nitroaromatic precursors [21] [22]. The process utilizes plug-flow tubular reactors containing noble metal catalysts supported on carbon, typically platinum or palladium [21]. Operating under liquid-phase conditions, these systems achieve near 100% conversion of nitrobenzene derivatives to the corresponding anilines in a single pass [21].

The hydrogenation infrastructure includes specialized equipment for hydrogen recycling and purification [21]. Pressure swing adsorption units employing molecular sieve 13X provide efficient hydrogen recovery, reducing overall operating costs [21]. The reactor effluent undergoes flash separation to remove water byproduct, followed by distillation for final product purification [21].

Process Optimization and Scale-Up Considerations

Industrial processes for halogenated aniline synthesis incorporate advanced process control systems to maintain optimal reaction conditions [23]. Temperature control systems maintain reactor temperatures within ±2°C of setpoint, ensuring consistent product quality [23]. Automated reagent addition systems provide precise stoichiometric control, minimizing formation of byproducts [23].

Quality control protocols involve continuous monitoring of reaction progress through online analytical techniques [22]. High-performance liquid chromatography systems provide real-time analysis of product composition, enabling immediate process adjustments when deviations are detected [22]. This approach ensures that final products meet stringent purity specifications required for pharmaceutical and specialty chemical applications [22].

Economic and Efficiency Considerations

Industrial production economics favor processes that maximize atomic efficiency while minimizing waste generation [21]. Analysis of large-scale aniline production indicates that 27% of atomic nitrogen is typically lost during processing, representing a significant area for improvement [21]. Carbon efficiency approaches unity in well-optimized processes, indicating effective utilization of aromatic starting materials [21].

Energy integration through steam generation from exothermic reactions provides additional economic benefits [21]. The hydrogenation of nitroaromatic compounds is highly exothermic, and proper heat recovery systems can generate significant quantities of process steam [21]. This energy integration reduces overall operating costs and improves the environmental profile of the manufacturing process [21].

XLogP3

Explore Compound Types